molecular formula C26H32N2O10 B014424 Bapta-tetramethyl ester CAS No. 125367-34-2

Bapta-tetramethyl ester

Cat. No.: B014424
CAS No.: 125367-34-2
M. Wt: 532.5 g/mol
InChI Key: LCPLRKMZANZSAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BAPTA-tetramethyl ester (CAS 125367-34-2) is a lipophilic calcium chelator widely used in cellular physiology research. Its molecular formula is C₂₆H₃₂N₂O₁₀ (molecular weight: 532.54 g/mol), featuring four methyl ester groups that enhance cell membrane permeability compared to its hydrophilic analogs . Key physicochemical properties include a density of 1.267 g/cm³, melting point of 87–89°C, and LogP value of 1.45, indicating moderate lipophilicity .

As a cell-permeant derivative of BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it hydrolyzes intracellularly to release BAPTA, which selectively binds Ca²⁺ with high affinity (Kd ~160 nM). This property makes it invaluable for buffering cytosolic calcium in experimental models, such as erythrocyte studies, where it modulates Na⁺/K⁺-ATPase activity without toxicity at concentrations ≥1 mM .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bapta-tetramethyl ester involves several steps. One common method starts with the reaction of 1,2-bis(2-nitrophenoxy)ethane with ethyl chloroacetate in the presence of a base to form the intermediate compound. This intermediate is then reduced to 1,2-bis(2-aminophenoxy)ethane, which is subsequently reacted with methyl bromoacetate to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Bapta-tetramethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Produces 1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid.

    Substitution: Yields various substituted derivatives depending on the reagents used.

    Complexation: Forms calcium-Bapta complexes.

Scientific Research Applications

Calcium Chelation and Signaling Studies

Calcium Buffering
BAPTA-tetramethyl ester is widely used as a calcium buffer in cellular studies. Its high affinity for Ca²⁺ ions allows researchers to manipulate intracellular calcium levels effectively. The compound exhibits a selectivity of approximately 100,000 times for Ca²⁺ over magnesium ions (Mg²⁺), making it superior to other chelators like EGTA . This property is crucial for experiments where precise control of calcium concentration is required, such as in muscle contraction studies and neuronal signaling.

Mechanisms of Action
Research has demonstrated that this compound can rapidly bind to Ca²⁺ ions, facilitating studies on calcium mobilization within cells. For instance, it has been employed to investigate the spatial buffering of calcium signals in neurons and muscle fibers . The ester form enhances membrane permeability, allowing for effective intracellular delivery.

Fluorescent Calcium Indicators

Development of Fluorescent Probes
BAPTA derivatives have been instrumental in the design of fluorescent calcium indicators. The tetramethyl ester form can be conjugated with various fluorophores to create probes that emit fluorescence upon binding to Ca²⁺ ions. These indicators are essential for real-time imaging of calcium dynamics in live cells . For example, modifications to the BAPTA structure have led to the creation of fluorescent probes with excitation wavelengths that minimize cellular damage during imaging.

Case Studies
A notable application includes the use of BAPTA-based fluorescent probes in studying neuronal activity. Researchers have utilized these indicators to visualize calcium influx during synaptic transmission, providing insights into neurophysiological processes . The ability to monitor changes in intracellular calcium concentrations has also been applied in cardiomyocyte studies, revealing mechanisms underlying cardiac contractility.

Drug Development and Biochemical Research

Reactive Derivatives
this compound serves as a building block for synthesizing reactive derivatives that can be used in drug development. These derivatives can be designed to selectively bind to various metal ions or biological targets, expanding the utility of BAPTA beyond simple chelation . For instance, reactive forms of BAPTA have been developed for use in creating ion-selective chelators that are crucial for therapeutic applications.

Synthesis and Characterization
The synthesis of BAPTA derivatives often involves complex chemical modifications that enhance their specificity and efficacy as research tools. Various studies have detailed synthetic routes leading to novel compounds that retain the chelating properties of BAPTA while introducing new functional groups for enhanced reactivity or fluorescence .

Mechanism of Action

Bapta-tetramethyl ester exerts its effects primarily by chelating calcium ions. It diffuses into cells and is hydrolyzed to release Bapta, which binds to calcium ions, reducing their intracellular concentration. This chelation disrupts calcium-dependent processes, such as enzyme activities and signal transduction pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

BAPTA-tetramethyl ester belongs to a family of polyaminocarboxylate chelators. Its structural analogs include EDTA derivatives, BAPTA salts, and other lipophilic esters.

Compound Molecular Formula Molecular Weight (g/mol) LogP Melting Point (°C) Cell Permeability Key Feature
This compound C₂₆H₃₂N₂O₁₀ 532.54 1.45 87–89 Yes High Ca²⁺ selectivity; non-toxic
BAPTA-tetraacetoxymethyl ester C₃₀H₃₆N₂O₁₂ 640.62 2.1* N/A Yes Enhanced hydrolysis rate
EDTA tetramethyl ester C₁₀H₁₆N₂O₈ 292.24 -0.5 240–245 No Broad metal chelation; hydrophilic
rac-Bromoacetamidophenylmethyl EDTA C₁₉H₂₃BrN₂O₈ 495.30 0.8 N/A No Protein crosslinking agent

*Estimated based on structural similarity.

Key Differences :

  • Lipophilicity : this compound’s LogP (1.45) surpasses EDTA derivatives, enabling passive diffusion into cells .
  • Selectivity : Unlike EDTA, which chelates multiple divalent cations (e.g., Mg²⁺, Zn²⁺), BAPTA derivatives exhibit preferential binding to Ca²⁺ .
  • Stability : Methyl esters resist extracellular hydrolysis, unlike acetoxymethyl (AM) esters, which hydrolyze rapidly .

Calcium Buffering Efficiency

  • In erythrocytes, this compound shifts the temperature-dependent activity peak of Na⁺/K⁺-ATPase from 50°C (control) to 45°C, demonstrating precise modulation of calcium-dependent processes .
  • Comparatively, EDTA derivatives require membrane disruption for intracellular application, limiting their utility in live-cell studies .

Toxicity Profile

Commercial Availability

  • Suppliers like Thermo Scientific and Santa Cruz Biotechnology offer this compound at >99% purity, priced at ~$320/1 g, reflecting its niche application in contrast to cheaper, non-specific chelators like EDTA .

Limitations and Alternatives

  • BAPTA-AM : More hydrolytically labile but useful for transient calcium buffering.
  • BAPTA tetrasodium salt : Water-soluble but impermeant, suited for extracellular studies .

Biological Activity

BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a well-known calcium chelator, and its tetramethyl ester derivative is particularly significant in biological research. This article explores the biological activity of BAPTA-tetramethyl ester, focusing on its mechanisms of action, applications in cellular studies, and relevant research findings.

Overview of this compound

This compound is a lipophilic derivative of BAPTA that can readily penetrate cell membranes. Once inside the cell, it hydrolyzes to release BAPTA, which effectively chelates calcium ions (Ca²⁺). This property makes it an invaluable tool for studying calcium signaling in various biological systems.

This compound functions primarily as a calcium buffer . It binds free Ca²⁺ ions with high affinity, thus modulating intracellular calcium levels. The mechanism involves:

  • Calcium Chelation : BAPTA has a dissociation constant (Kd) for Ca²⁺ around 0.5μM0.5\,\mu M, allowing it to effectively lower free calcium concentrations within cells .
  • Regulation of Calcium-Dependent Processes : By sequestering Ca²⁺, this compound influences various cellular processes such as neurotransmitter release, muscle contraction, and gene expression .

Biological Applications

This compound has been utilized in numerous studies to elucidate the role of calcium in cellular functions:

  • Neurotransmitter Release : In neuronal studies, BAPTA has been shown to inhibit calcium-dependent neurotransmitter release by chelating Ca²⁺ that would otherwise trigger synaptic vesicle fusion .
  • Muscle Physiology : Research indicates that BAPTA can alter muscle contraction dynamics by buffering intracellular calcium levels during excitation-contraction coupling .
  • Cellular Signaling Pathways : Studies have demonstrated that manipulating intracellular calcium levels with BAPTA affects signaling pathways such as the activation of protein kinases and phosphatases .

Case Study 1: Calcium Overload Protection

A study published in Cell Calcium highlighted how this compound protects cells from toxic calcium overload. Researchers found that treating cells with high concentrations of extracellular Ca²⁺ led to cell death, which was significantly reduced by pre-treatment with BAPTA . This suggests its potential therapeutic role in conditions characterized by excessive calcium influx.

Case Study 2: Photocleavable Analog Development

Recent advancements have introduced photocleavable analogs of this compound. These compounds allow for precise spatial and temporal control over calcium ion concentration spikes using light activation. This technique has broad applications in studying dynamic cellular processes in real-time .

Data Tables

Property This compound
Molecular FormulaC₃₆H₃₈N₂O₁₁
Molecular Weight674.69 g/mol
Dissociation Constant (Kd)~0.5 µM for Ca²⁺
SolubilitySoluble in DMSO
Biological Application Effect
Neurotransmitter ReleaseInhibition via Ca²⁺ chelation
Muscle ContractionModulation of excitation-contraction coupling
Signal TransductionAltered pathways due to Ca²⁺ buffering

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Bapta-tetramethyl ester, and how can purity be validated experimentally?

Methodological Answer: Synthesis typically involves esterification of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) with methanol under acidic catalysis. Key steps include:

  • Reagent stoichiometry control : Maintain a 4:1 molar ratio of methanol to BAPTA to ensure complete esterification .
  • Purification : Use column chromatography (e.g., silica gel with chloroform/methanol gradients) followed by recrystallization. Validate purity via HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., absence of residual amine protons at δ 6.5–7.5 ppm) .

Q. How does this compound function as a calcium chelator, and what experimental controls are necessary to confirm its specificity?

Methodological Answer: The tetramethyl ester form is cell-permeable, hydrolyzing intracellularly to release BAPTA, which binds Ca²⁺ with high affinity (Kd ~160 nM). To confirm specificity:

  • Include negative controls : Use Ca²⁺-free buffers or EGTA (a non-cell-permeable chelator) to distinguish extracellular vs. intracellular Ca²⁺ effects.
  • Fluorescence validation : Pair with Fura-2 AM (a Ca²⁺ indicator) to correlate chelation with cytoplasmic Ca²⁺ depletion .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis using statistical experimental design?

Methodological Answer: Apply Taguchi orthogonal arrays (e.g., L9 matrix) to test parameters:

ParameterLevels TestedOptimal Condition
Catalyst concentration0.5%, 1.0%, 1.5% (w/w)1.5% H₂SO₄
Reaction temperature40°C, 50°C, 60°C60°C
  • Analyze via signal-to-noise (S/N) ratios (larger-the-better) to prioritize factors. For example, catalyst concentration contributes >75% to yield variance . Validate with ANOVA to confirm significance (p < 0.05) .

Q. How should researchers resolve contradictions in reported Ca²⁺ chelation efficiencies of this compound across cell types?

Methodological Answer: Discrepancies may arise from hydrolysis rate variability. Address this via:

  • Cell-type-specific calibration : Quantify intracellular esterase activity using fluorogenic substrates (e.g., fluorescein diacetate).
  • Dose-response normalization : Adjust this compound concentrations based on hydrolysis kinetics measured via LC-MS .
  • Cross-validation : Compare with BAPTA-AM (a commercial analog) to isolate hydrolysis-related inefficiencies .

Q. What advanced analytical techniques are recommended for characterizing this compound stability under physiological conditions?

Methodological Answer:

  • LC-MS/MS : Monitor hydrolysis products (e.g., free BAPTA) in simulated intracellular fluid (pH 7.4, 37°C) over 24 hours.
  • Isothermal titration calorimetry (ITC) : Measure Ca²⁺ binding affinity post-hydrolysis to confirm functional integrity .
  • Accelerated stability testing : Use Arrhenius modeling to predict shelf-life under storage conditions .

Q. Methodological Notes

  • Data Interpretation : When analyzing chelation efficiency, distinguish between apparent Ca²⁺ depletion (artifact of esterase variability) and true binding capacity using compartment-specific probes .
  • Experimental Replication : For synthesis optimization, conduct triplicate runs under Taguchi-designed conditions to ensure reproducibility (RSD <5%) .

Properties

IUPAC Name

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O10/c1-33-23(29)15-27(16-24(30)34-2)19-9-5-7-11-21(19)37-13-14-38-22-12-8-6-10-20(22)28(17-25(31)35-3)18-26(32)36-4/h5-12H,13-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPLRKMZANZSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC(=O)OC)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392612
Record name Bapta-tetramethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125367-34-2
Record name N,N′-[1,2-Ethanediylbis(oxy-2,1-phenylene)]bis[N-(2-methoxy-2-oxoethyl)glycine] 1,1′-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125367-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bapta-tetramethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAPTA Tetramethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bapta-tetramethyl ester
Reactant of Route 2
Reactant of Route 2
Bapta-tetramethyl ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Bapta-tetramethyl ester
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Bapta-tetramethyl ester
Reactant of Route 5
Reactant of Route 5
Bapta-tetramethyl ester
Reactant of Route 6
Reactant of Route 6
Bapta-tetramethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.